![molecular formula C12H14ClNO3 B2720740 3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid CAS No. 1181973-40-9](/img/structure/B2720740.png)
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by its CAS Registry Number: 2019-34-3 .
Synthesis Analysis
The synthesis of “3-(4-Chlorophenyl)propanoic acid” from 2-Propenoic acid, 3-(4-chlorophenyl)-, phenylmethyl ester has been reported .Molecular Structure Analysis
The molecular weight of “3-(4-Chlorophenyl)propanoic acid” is 184.62 . The IUPAC Standard InChIKey is BBSLOKZINKEUCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)propanoic acid” is a white to off-white solid . Its melting point is 127-131 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid is a compound involved in the synthesis of various chemically active molecules, showcasing its versatility in organic chemistry. For instance, it has been employed in the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which exhibit antimicrobial properties (Baranovskyi et al., 2018). This highlights its potential in developing new antimicrobial agents.
Antimicrobial and Anticancer Applications
The compound has been a precursor in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Additionally, its derivatives have been explored for anticancer activity, indicating its significance in medicinal chemistry for developing potential therapeutic agents (Saad & Moustafa, 2011).
Optical and Electronic Studies
Derivatives of this compound have been analyzed for their optical and electronic properties, contributing to the understanding of molecular structures and their potential applications in materials science. For example, studies on the molecular structure, first order hyperpolarizability, and electronic properties of related compounds offer insights into their potential as nonlinear optical materials (Raju et al., 2015).
Polymorphism and Crystal Structure Analysis
The examination of polymorphism and crystal structure of amino alcohol salts with quinaldinate reveals the impact of molecular interactions and hydrogen bonding on the physical properties of compounds. Such studies are crucial for the pharmaceutical industry, particularly in drug formulation and design (Podjed & Modec, 2022).
properties
IUPAC Name |
3-[acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-9(15)14(7-6-12(16)17)8-10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONGNZTODNZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.